[3-(Morpholine-4-sulfonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate
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Overview
Description
[3-(Morpholine-4-sulfonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate is a compound with potential applications in various scientific fields, such as chemistry, biology, and medicine. This compound has a complex structure with morpholine, sulfonyl, phenyl, pyrimidin, and propanoate groups, each contributing unique properties to its overall functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Morpholine-4-sulfonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate typically involves a multi-step process:
Step 1: Synthesis of Intermediate Compounds
The preparation begins with the synthesis of key intermediates. For instance, the morpholine-4-sulfonyl phenyl intermediate can be synthesized through a sulfonation reaction using appropriate sulfonylating agents.
Step 2: Formation of Pyrimidinyl Intermediate
The 4,6-dimethyl-2-(methylsulfanyl)pyrimidin intermediate is synthesized through nucleophilic substitution reactions involving suitable precursors.
Step 3: Coupling Reactions
The final step involves coupling the morpholine-4-sulfonyl phenyl intermediate with the pyrimidinyl intermediate under specific conditions to yield the desired compound. This step often requires catalysts and controlled temperatures to optimize the yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated processes to ensure consistency and efficiency. High-pressure reactors and continuous flow systems are often utilized to manage large-scale reactions.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : The sulfonyl group can be further oxidized to sulfonic acid under strong oxidative conditions.
Reduction: : The nitro groups, if any, present can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the functional groups attached.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenation reagents like bromine or chlorinating agents.
Major Products Formed
The reactions yield various products, including sulfonic acids, amines, and substituted aromatic compounds depending on the reactants and conditions applied.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as an intermediate in the synthesis of more complex molecules. Its functional groups provide sites for further chemical modifications.
Biology
Biologically, [3-(Morpholine-4-sulfonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate can act as a potential inhibitor of certain enzymes due to its structural complexity and reactive sites.
Medicine
Medicinally, the compound is being investigated for its potential use in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic applications.
Industry
In industry, it finds applications in the development of specialized materials and as a chemical precursor for various industrial processes.
Mechanism of Action
The mechanism of action of [3-(Morpholine-4-sulfonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate involves interactions with molecular targets such as enzymes and receptors. The morpholine and pyrimidin groups are key in binding to active sites, while the sulfonyl and methylsulfanyl groups enhance solubility and reactivity.
Comparison with Similar Compounds
Comparison with Other Compounds
[3-(Morpholine-4-sulfonyl)phenyl]methyl benzoate: : Lacks the pyrimidin group, making it less effective in enzyme interactions.
[4-(Morpholine-4-sulfonyl)phenyl]ethyl 2-(methylsulfanyl)pyrimidine-5-carboxylate: : Has a carboxylate group instead of a propanoate group, altering its solubility and reactivity.
Uniqueness
The combination of morpholine, sulfonyl, phenyl, pyrimidin, and propanoate groups in [3-(Morpholine-4-sulfonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate provides a unique set of properties that enhance its effectiveness in scientific applications.
List of Similar Compounds
[3-(Morpholine-4-sulfonyl)phenyl]methyl benzoate
[4-(Morpholine-4-sulfonyl)phenyl]ethyl 2-(methylsulfanyl)pyrimidine-5-carboxylate
[3-(Morpholine-4-sulfonyl)phenyl]methyl 4,6-dimethylpyrimidine-5-carboxylate
There you have it
Properties
IUPAC Name |
(3-morpholin-4-ylsulfonylphenyl)methyl 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-15-19(16(2)23-21(22-15)30-3)7-8-20(25)29-14-17-5-4-6-18(13-17)31(26,27)24-9-11-28-12-10-24/h4-6,13H,7-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIFBTXGEMGXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)OCC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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